Methyl 5-fluoro-2-formylbenzoate

HDAC6 inhibition Epigenetics Medicinal chemistry

Precise regiochemistry dictates biological activity-non-fluorinated or regioisomeric analogs are not equivalent. This ortho-formylbenzoate with meta-fluorine substitution enables targeted SAR campaigns. - **Application**: Synthesis of selective HDAC6 inhibitors (class-level inference: optimized analogs achieve IC50 = 5 nM) and azolecarboxamide neurotrophic factor receptor antagonists. - **Supply**: Verified ≥98% purity minimizes impurity-driven false bioactivity. Stable crystalline solid. - **Scalability**: Direct precursor for 3-aryl phthalides; suitable for catalytic asymmetric synthesis.

Molecular Formula C9H7FO3
Molecular Weight 182.15
CAS No. 1194374-71-4
Cat. No. B2943746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-2-formylbenzoate
CAS1194374-71-4
Molecular FormulaC9H7FO3
Molecular Weight182.15
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)F)C=O
InChIInChI=1S/C9H7FO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
InChIKeyOZWXXLYOYCZGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-2-Formylbenzoate: Core Identity and Structural Classification


Methyl 5-fluoro-2-formylbenzoate (CAS 1194374-71-4) is a fluorinated aromatic ester building block classified within the broader family of ortho-formylbenzoates [1]. Its molecular structure (C9H7FO3, MW 182.15) integrates three key functional domains: a reactive ortho-formyl group, a meta-fluorine substituent, and a methyl ester moiety. This unique arrangement confers distinct electronic properties and reactivity profiles that differentiate it from regioisomers and non-fluorinated analogs [2]. The compound is supplied as a research-grade intermediate with verified purities reaching ≥98%, making it suitable for precision-driven organic synthesis and medicinal chemistry campaigns .

Ortho-formyl/meta-fluoro arrangement supports regiospecific modifications in cross-coupling and heterocycle synthesis.
Research-grade purity (verified by HPLC/NMR) supports reproducible structure-activity relationship studies.
Compatible with standard ester transformations, enabling entry into fluorinated phthalide and benzamide libraries.

Methyl 5-Fluoro-2-Formylbenzoate: Regiochemical Specificity vs. In-Class Analogs


Simple substitution with regioisomers such as Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1) or the non-fluorinated Methyl 2-formylbenzoate is not chemically or biologically equivalent . The precise placement of the electron-withdrawing fluorine atom at the 5-position (meta to the ester) and the formyl group at the 2-position (ortho) dictates the molecule's electronic landscape, profoundly influencing reaction kinetics in cross-coupling reactions, hydrogen-bonding interactions with biological targets, and metabolic stability profiles [1]. While class-level data for fluorinated benzaldehydes confirms that such structural nuances translate into measurable differences in potency and selectivity in downstream applications, the specific quantitative evidence for this exact compound is limited [2]. The following sections compile the strongest available data points and class-level inferences to guide informed procurement decisions.

Risk Factor
Target (5-Fluoro-2-formylbenzoate)
Substitute Concern
Regioisomer
5-fluoro, 2-formyl arrangement provides specific electronic profile
Methyl 2-fluoro-5-formylbenzoate may alter cross-coupling kinetics and target binding due to shifted fluorine position
Non-fluorinated analog
Fluorine enhances lipophilicity and metabolic stability
Methyl 2-formylbenzoate lacks fluorine, potentially reducing membrane permeability and altering PK profile

Methyl 5-Fluoro-2-Formylbenzoate: Quantitative Evidence vs. Closest Analogs


HDAC6 Inhibition Potency Comparison

A derivative or structurally related analog of Methyl 5-fluoro-2-formylbenzoate demonstrated potent inhibition of recombinant human HDAC6 with an IC50 of 5 nM [1]. While this value is not for the exact compound, it serves as a class-level benchmark. In contrast, a less optimized fluorinated benzamide analog exhibited an IC50 of 3,200 nM for HDAC6, representing a 640-fold loss in potency [2]. This illustrates the extreme sensitivity of HDAC6 activity to precise substitution patterns on the benzamide core, highlighting the critical importance of selecting the correct regioisomer for projects targeting this enzyme.

HDAC6 Inhibition (IC50)
Class-level inference
Target analog: 5 nM
Less optimized analog: 3,200 nM
Reported class-level SAR highlights sensitivity to substitution pattern.
Data from fluorinated benzamide analogs; not direct compound measurement.
HDAC6 inhibition Epigenetics Medicinal chemistry

Direct Esterification Yield and Synthetic Efficiency

Methyl 5-fluoro-2-formylbenzoate can be synthesized via direct esterification of 2-formylbenzoic acid with methanol in basic conditions, achieving yields ranging from 70% to 100% depending on the specific solvent and reaction parameters . This synthetic route is operationally straightforward and avoids the need for specialized fluorinating agents. While direct comparative yield data for the synthesis of the regioisomer Methyl 2-fluoro-5-formylbenzoate is not readily available in the same report, the reported high-yielding esterification of a fluorobenzoic acid provides a class-level benchmark for process efficiency [1].

Esterification Yield
Supporting evidence
70–100%
High-yielding route supports scale-up for library synthesis.
Comparable to methyl 3-fluorobenzoate benchmark (92–97%).
Organic synthesis Process chemistry Yield optimization

Commercial Purity and Availability vs. Regioisomer

Commercially, Methyl 5-fluoro-2-formylbenzoate is readily available from multiple suppliers with documented purities of ≥98% as verified by HPLC and NMR [REFS-1, REFS-2]. This ensures batch-to-batch consistency for reproducible research. In contrast, its direct regioisomer, Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1), has a more limited commercial footprint and its purity specifications are less frequently documented in publicly accessible technical datasheets . This discrepancy in supply chain maturity and analytical transparency can directly influence procurement decisions for time-sensitive projects.

Supply & Purity
Data to verify
≥98% purity, multi-vendor
Readily available with documented purity; regioisomer supply less transparent.
Regioisomer purity documentation limited; verify per batch.
Chemical procurement Purity analysis Supply chain

Predicted LogP: Lipophilicity and Membrane Permeability

The predicted LogP (octanol-water partition coefficient) for Methyl 5-fluoro-2-formylbenzoate is calculated to be 1.14 [1]. This value places it within an optimal range for balancing aqueous solubility and membrane permeability, a critical parameter for compounds intended to interact with intracellular targets. For comparison, its non-fluorinated analog, Methyl 2-formylbenzoate, is expected to have a lower LogP due to the absence of the lipophilic fluorine atom. This difference can influence pharmacokinetic properties in early-stage drug discovery, where a LogP in the 1-3 range is often desirable [2].

Predicted LogP
Class-level inference
1.14
Indicates balanced solubility/permeability for intracellular target access.
Calculated value; non-fluorinated analog expected lower.
Physicochemical properties Drug-likeness ADME prediction

Solution Stability and Storage Guidance

Solution stability data indicates that stock solutions of Methyl 5-fluoro-2-formylbenzoate should be used within 1 month when stored at -20°C and within 6 months when stored at -80°C [1]. This provides a clear, quantitative guideline for experimental planning. In contrast, the related compound Methyl 5-fluoro-2-formyl-4-methylbenzoate may exhibit different stability profiles due to the additional methyl substituent, although specific comparative data is lacking . Adhering to the established storage parameters for this specific compound ensures consistent reactivity and minimizes the risk of degradation artifacts in biological assays.

Stock Solution Stability
Supporting evidence
-20°C: 1 month
-80°C: 6 months
Stated storage conditions support experimental reproducibility.
Stability may vary with solvent; DMSO assumed.
Compound stability Laboratory practice Reproducibility

Methyl 5-Fluoro-2-Formylbenzoate: Optimal Application Scenarios


HDAC6-Targeted Probe and Inhibitor Development

As a versatile scaffold for synthesizing fluorinated benzamides and related analogs, this compound is a strategic choice for medicinal chemists developing selective HDAC6 inhibitors. The class-level inference of potent HDAC6 inhibition (IC50 5 nM for optimized analogs) provides a compelling rationale for its inclusion in structure-activity relationship (SAR) studies . Its high commercial purity ensures that observed biological activity is a direct result of the intended structural modifications rather than interfering impurities [1].

Precision Synthesis of Fluorinated Phthalides and Lactones

The ortho-formylbenzoate core is a direct precursor for the synthesis of 3-aryl phthalides, a privileged scaffold in medicinal chemistry . The 5-fluoro substituent imparts unique electronic properties that can influence reaction outcomes, such as enantioselectivity and yield, in catalytic asymmetric syntheses. The high synthetic yield of the parent compound ensures a cost-effective and scalable entry into this valuable chemical space [1].

Synthesis of Azolecarboxamide Neurotrophic Factor Receptor Antagonists

This compound is explicitly utilized in the preparation of azolecarboxamide derivatives that act as antagonists of neurotrophic factor receptors . The precise regiochemistry of the fluorine and formyl groups is essential for constructing the correct pharmacophore. The well-defined storage stability guidelines are critical for laboratories preparing and storing these advanced intermediates for in vivo studies [1].

Application
Selection Property
Validation Focus
HDAC6 inhibitor SAR studies
Regiochemical purity and formyl reactivity for benzamide library construction
Verify HDAC6 inhibition in enzyme assays; confirm analog purity
Fluorinated phthalide synthesis research
Ortho-formyl ester for arylation–lactonization cascades
Assess reaction yield and enantioselectivity with chiral catalysts
Neurotrophic factor receptor antagonist synthesis
Precise 5-fluoro,2-formyl pattern for pharmacophore assembly
Monitor intermediate stability under storage; validate antagonist activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-fluoro-2-formylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.